molecular formula C38H69N8O17P3S B12069386 (10Z-heptadecenoyl) Coenzyme A (ammonium salt)

(10Z-heptadecenoyl) Coenzyme A (ammonium salt)

Cat. No.: B12069386
M. Wt: 1035.0 g/mol
InChI Key: PHTCXSGLMAPSSA-RRABGKBLSA-N
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Description

(10Z-heptadecenoyl) Coenzyme A (ammonium salt) (C17:1(n7)-CoA) is a medium-chain unsaturated fatty acyl-CoA ester characterized by a 17-carbon backbone with a cis double bond at the 10th position. This compound plays a critical role in fatty acid metabolism, serving as an intermediate in β-oxidation and lipid biosynthesis pathways . Its ammonium salt form enhances solubility in aqueous solutions, making it suitable for biochemical assays and mass spectrometry (LC-MS/MS) applications, where it is frequently employed as an internal standard for calibrating acyl-CoA measurements .

C17:1(n7)-CoA is also implicated in post-translational protein modifications and cellular signaling. For example, acyl-CoAs like C17:1(n7)-CoA participate in the acylation of proteins such as GNAI, modulating growth factor signaling and metabolic regulation . Its instability in aqueous solutions necessitates storage at -20°C in lyophilized form to preserve functionality .

Properties

Molecular Formula

C38H69N8O17P3S

Molecular Weight

1035.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-heptadec-10-enethioate;azane

InChI

InChI=1S/C38H66N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45;/h9-10,25-27,31-33,37,48-49H,4-8,11-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53);1H3/b10-9+;

InChI Key

PHTCXSGLMAPSSA-RRABGKBLSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Origin of Product

United States

Preparation Methods

Synthesis of 10(Z)-Heptadecenoyl Chloride

10(Z)-heptadecenoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the corresponding acyl chloride. The reaction is typically conducted at 0–25°C for 2–4 hours, yielding 10(Z)-heptadecenoyl chloride with >99% purity.

Thioesterification with Coenzyme A

The acyl chloride is reacted with CoA in a buffered aqueous solution (pH 7.0–8.0) containing a mild base such as sodium bicarbonate. The thiol group of CoA nucleophilically attacks the electrophilic carbonyl carbon of the acyl chloride, forming the thioester bond. The reaction is quenched with ammonium hydroxide to precipitate the ammonium salt form.

Table 1: Reaction Conditions for Chemical Synthesis

ParameterDetails
Acyl Chloride Precursor10(Z)-heptadecenoyl chloride
SolventTetrahydrofuran (THF)/Water (1:1)
Temperature0–25°C
Reaction Time3–6 hours
Yield70–85%

Enzymatic Biosynthesis Using Fatty-Acyl-CoA Synthase

Fatty-acyl-CoA synthase (FAS), a Type I enzyme complex in yeast, catalyzes the ATP-dependent ligation of fatty acids to CoA. This method is advantageous for producing enantiomerically pure (10Z-heptadecenoyl) CoA.

Enzyme Reaction Mechanism

The FAS complex activates 10(Z)-heptadecenoic acid via adenylation, forming an acyl-AMP intermediate. CoA then displaces AMP, generating the acyl-CoA derivative. The ammonium salt is obtained by ion-exchange chromatography.

Table 2: Enzymatic Synthesis Parameters

ParameterDetails
EnzymeYeast FAS (α₆β₆ complex)
Substrates10(Z)-heptadecenoic acid, ATP, CoA
BufferTris-HCl (pH 7.5), Mg²⁺
Temperature30°C
Yield50–65%

Purification Techniques

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying (10Z-heptadecenoyl) CoA ammonium salt. A C18 column with a gradient of acetonitrile/water (0.1% formic acid) achieves >95% purity.

Ion-Exchange Chromatography

Anion-exchange chromatography (e.g., DEAE-Sepharose) separates the ammonium salt from unreacted CoA and fatty acids. Elution with a NaCl gradient (0.1–1.0 M) ensures high recovery.

Table 3: Purification Performance Comparison

MethodPurity (%)Recovery (%)
RP-HPLC95–9980–90
Ion-Exchange85–9270–85

Quality Control and Characterization

Analytical Techniques

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 1035.0 ([M]⁺).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR verifies the (10Z) double bond configuration (δ 5.3–5.4 ppm, multiplet).

  • Purity Assessment: HPLC with UV detection (λ = 260 nm) quantifies impurities <1%.

Table 4: QC Specifications

ParameterSpecification
Purity (HPLC)≥95%
Moisture Content≤0.5%
Residual Solvents<50 ppm

Comparative Analysis of Synthesis Methods

Chemical Synthesis

  • Advantages: Scalable, cost-effective.

  • Disadvantages: Requires hazardous reagents (e.g., SOCl₂).

Enzymatic Synthesis

  • Advantages: Stereospecific, mild conditions.

  • Disadvantages: Lower yield, high enzyme cost.

Challenges and Optimization Strategies

Byproduct Formation

Unreacted acyl chloride can hydrolyze to the free acid, necessitating rigorous anhydrous conditions. Silica gel chromatography effectively removes hydrolyzed byproducts .

Chemical Reactions Analysis

Types of Reactions

(10Z-heptadecenoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

  • Lipid Metabolism Studies
    • (10Z-heptadecenoyl) Coenzyme A is crucial for the study of fatty acid metabolism. It serves as an acyl donor in the synthesis of various lipids, including phospholipids and triglycerides. This compound is particularly useful in understanding the mechanisms of lipid biosynthesis and degradation.
  • Enzyme Activity Assays
    • This coenzyme acts as a substrate for several enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases. Researchers utilize it to assess enzyme kinetics and substrate specificity, providing insights into metabolic pathways.
  • Pharmacological Research
    • Investigations into the pharmacological effects of fatty acids often involve (10Z-heptadecenoyl) Coenzyme A to evaluate its role in signaling pathways and metabolic regulation. Its derivatives are explored for potential therapeutic applications in metabolic disorders.

Data Table: Key Applications

Application AreaDescriptionReference Source
Lipid MetabolismRole in fatty acid synthesis and degradationHuang et al., 2019
Enzyme KineticsSubstrate for acyl-CoA synthetasesAladdin Scientific
Pharmacological StudiesInvestigating effects on metabolic pathwaysAvanti Polar Lipids

Case Study 1: Fatty Acid Metabolism

A study by Huang et al. (2019) utilized (10Z-heptadecenoyl) Coenzyme A to analyze the metabolic pathways of fatty acids using ultrahigh-performance liquid chromatography tandem mass spectrometry. The research highlighted the compound's role as a key intermediate in lipid biosynthesis, demonstrating its importance in metabolic engineering applications .

Case Study 2: Enzyme Activity

In another investigation, researchers assessed the kinetic properties of acyl-CoA synthetases using (10Z-heptadecenoyl) Coenzyme A as a substrate. The findings revealed significant insights into enzyme efficiency and substrate preference, which are crucial for understanding metabolic regulation .

Case Study 3: Therapeutic Potential

Recent pharmacological studies have explored the potential of (10Z-heptadecenoyl) Coenzyme A derivatives in treating metabolic disorders. These studies focus on how manipulating fatty acid profiles can influence disease outcomes, providing a basis for developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of (10Z-heptadecenoyl) Coenzyme A (ammonium salt) involves its role as a coenzyme in various enzymatic reactions. It acts as an acyl carrier, facilitating the transfer of acyl groups in metabolic pathways. The compound interacts with enzymes such as acyl-CoA synthetases and acyl-CoA dehydrogenases, playing a crucial role in fatty acid oxidation and synthesis .

Comparison with Similar Compounds

Table 1: Structural Features and Biochemical Roles of Selected Acyl-CoA Derivatives

Compound Chain Length Double Bond Position Molecular Weight (g/mol) Key Functions References
C17:1(n7)-CoA 17 10Z (cis) ~1,055 Internal standard in LC-MS/MS; β-oxidation intermediate; protein acylation
Palmitoyl-CoA (C16:0-CoA) 16 Saturated ~1,008 Central substrate for fatty acid synthesis; regulates ACC activity
Oleoyl-CoA (C18:1(n9)-CoA) 18 9Z (cis) ~1,080 Lipid membrane synthesis; modulates SCD1 enzyme activity
Octanoyl-CoA (C8:0-CoA) 8 Saturated ~944 Mitochondrial β-oxidation; histone octanoylation
Palmitoleoyl-CoA (C16:1(n7)-CoA) 16 9Z (cis) ~1,054 Lipogenesis; insulin sensitivity regulation

Key Observations :

  • Chain Length : Shorter-chain acyl-CoAs (e.g., C8:0-CoA) are prioritized in mitochondrial oxidation, while longer chains (C16:0-CoA, C18:1-CoA) dominate cytoplasmic lipid synthesis .
  • Unsaturation : The 10Z double bond in C17:1(n7)-CoA distinguishes it from C18:1(n9)-CoA, altering substrate specificity in enzymatic reactions .
  • Analytical Utility : C17:1(n7)-CoA is preferred over saturated analogs (e.g., C15:0-CoA) as an internal standard due to its distinct retention time and ionization efficiency in LC-MS/MS .

Physicochemical Properties

Key Observations :

  • Instability : Unsaturated acyl-CoAs (C17:1, C18:1) degrade faster in solution than saturated analogs due to oxidative susceptibility .
  • Storage : Lyophilization is critical for preserving unsaturated species, while saturated acyl-CoAs (e.g., C16:0-CoA) tolerate short-term refrigeration .

Signaling and Metabolic Roles

  • C17:1(n7)-CoA vs. C18:1(n9)-CoA: While both modulate protein acylation, C18:1(n9)-CoA is a primary substrate for stearoyl-CoA desaturase (SCD1), a key enzyme in monounsaturated fatty acid synthesis .
  • C17:1(n7)-CoA vs. C16:1(n7)-CoA : The extra carbon in C17:1(n7)-CoA may confer specificity in acyltransferase interactions, as seen in mycobacterial lipid metabolism .
  • Derivatives: The 10Z-heptadecenoyl chain is also found in signaling lipids like 17:1 Lyso PI and Lyso PA, which activate GPR55 receptors linked to cancer progression .

Analytical Performance in LC-MS/MS

  • Calibration Accuracy: C17:1(n7)-CoA exhibits linear calibration curves (R² >0.99) in the 5–100 pmol range, comparable to C15:0-CoA but with better resolution from common endogenous acyl-CoAs (e.g., C16:0-CoA) .
  • Ionization Efficiency : Unsaturated acyl-CoAs generate stronger signals in negative-ion mode due to enhanced desorption/ionization properties .

Biological Activity

(10Z-heptadecenoyl) Coenzyme A (ammonium salt), also known as heptadecenoyl-CoA, is a fatty acyl-CoA derivative that plays a crucial role in lipid metabolism and cellular signaling pathways. This compound is involved in various biological processes, including fatty acid synthesis, β-oxidation, and the regulation of metabolic pathways. Understanding its biological activity is essential for elucidating its potential therapeutic applications and implications in metabolic disorders.

  • Molecular Formula : C₃₈H₇₇N₁₀O₁₇P₃S
  • Molecular Weight : 1081.056 g/mol
  • CAS Number : 3546-17-6
  • Purity : >99%
  • Storage Conditions : -20°C

1. Fatty Acid Metabolism

(10Z-heptadecenoyl) Coenzyme A is integral to fatty acid metabolism. It serves as a substrate for various enzymes involved in lipid biosynthesis and degradation. The compound participates in:

  • Fatty Acid Synthesis : Acts as an acyl donor in the elongation of fatty acids.
  • β-Oxidation : Involved in the breakdown of fatty acids to generate acetyl-CoA, which enters the Krebs cycle for energy production.

2. Regulation of Metabolic Pathways

This compound influences several metabolic pathways through its role as a signaling molecule. It has been shown to:

  • Modulate the activity of key enzymes involved in lipid metabolism.
  • Affect gene expression related to lipid homeostasis.

Study 1: Lipid Metabolism in Obesity

A study investigated the effects of heptadecenoyl-CoA on lipid metabolism in obese mice models. The results indicated that supplementation with (10Z-heptadecenoyl) Coenzyme A led to:

  • Decreased fat accumulation.
  • Enhanced β-oxidation rates.
    These findings suggest a potential role for heptadecenoyl-CoA in managing obesity-related metabolic disorders.

Study 2: Cardiovascular Health

Research has highlighted the impact of fatty acyl-CoAs on cardiovascular health. In vitro studies demonstrated that (10Z-heptadecenoyl) Coenzyme A can:

  • Inhibit cholesterol synthesis.
  • Promote endothelial function by enhancing nitric oxide production.
    This indicates its potential protective role against atherosclerosis.

Data Table: Biological Activities of (10Z-heptadecenoyl) Coenzyme A

Biological ActivityEffect/OutcomeReference
Fatty Acid SynthesisAcyl donor for elongation
β-OxidationIncreased energy production
Modulation of Enzyme ActivityRegulates lipid metabolism
Impact on Cardiovascular HealthInhibits cholesterol synthesis

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and purifying (10Z-heptadecenoyl) Coenzyme A (ammonium salt) in laboratory settings?

  • Answer : Synthesis typically involves enzymatic conjugation of heptadecenoic acid (10Z configuration) with Coenzyme A using acyl-CoA synthetases. Purification employs reversed-phase HPLC with ammonium acetate buffers to isolate the ammonium salt form. Critical quality control includes LC-MS to confirm molecular weight (e.g., m/z 944.3) and NMR to validate the 10Z double bond configuration .

Q. How can researchers detect and quantify (10Z-heptadecenoyl) Coenzyme A in biological samples?

  • Answer : Targeted lipidomics using high-resolution mass spectrometry (HR-MS) coupled with hydrophilic interaction liquid chromatography (HILIC) is standard. Internal standards (e.g., deuterated acyl-CoAs) are used for normalization. For low-abundance samples, derivatization with fluorescent tags (e.g., dansyl chloride) enhances sensitivity .

Q. What are the stability considerations for handling (10Z-heptadecenoyl) Coenzyme A (ammonium salt) in aqueous solutions?

  • Answer : The compound is prone to hydrolysis in aqueous media. For short-term use, prepare solutions in 20 mM ammonium bicarbonate (pH 8.0) and store at 2–8°C for ≤24 hours. Long-term storage requires lyophilization at −20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. What experimental approaches are used to investigate the role of (10Z-heptadecenoyl) Coenzyme A in lipid-mediated signaling pathways, such as GPR55 receptor activation?

  • Answer : In vitro assays involve GPR55-transfected HEK293 cells treated with the compound (1–10 µM). Calcium flux is measured via Fura-2 AM fluorescence. In vivo, CRISPR/Cas9-mediated GPR55 knockout models are used to assess metabolic phenotypes (e.g., tumor growth in xenografts) linked to LPI signaling .

Q. How can contradictory data on the compound’s metabolic effects in cancer versus inflammatory diseases be resolved?

  • Answer : Context-dependent effects may arise from tissue-specific CoA-thioesterase activity or competing pathways (e.g., β-oxidation vs. phospholipid remodeling). Dual isotopic tracing (¹³C-glucose and ²H-fatty acids) in organoids can dissect carbon flux into anabolic vs. catabolic pathways .

Q. What strategies optimize the use of (10Z-heptadecenoyl) Coenzyme A in studying COVID-19-associated metabolic dysregulation?

  • Answer : Integrate lipidomic profiling (e.g., shotgun MS) with transcriptomic data from patient-derived PBMCs. Focus on phosphatidylinositol recycling pathways, where the compound may modulate SARS-CoV-2-induced ER stress. Experimental validation includes siRNA knockdown of key enzymes (e.g., LPIAT1) .

Q. How does the 10Z double bond configuration influence the compound’s interaction with acyl-CoA-binding proteins (ACBPs)?

  • Answer : Molecular dynamics simulations using crystal structures of ACBP1 (PDB: 2ABD) reveal that the 10Z configuration reduces hydrophobic packing efficiency, altering binding affinity. Competitive fluorescence polarization assays with BODIPY-labeled acyl-CoAs quantify displacement kinetics .

Methodological Tables

Parameter Analytical Method Key Findings Reference
Aqueous stability (pH 7.4)LC-MS with time-course sampling50% degradation after 48 hours at 25°C
GPR55 activation EC₅₀Calcium imaging in HEK293 cells2.7 µM (±0.3) in prostate cancer models
β-oxidation rate (liver)¹⁴C-radiotracer assay15% slower vs. saturated acyl-CoAs

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